Home > Products > Screening Compounds P110303 > (2E)-2-(4-chlorobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile
(2E)-2-(4-chlorobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile - 1025241-27-3

(2E)-2-(4-chlorobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile

Catalog Number: EVT-3050406
CAS Number: 1025241-27-3
Molecular Formula: C20H12ClN3O4S2
Molecular Weight: 457.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile []

    -((5-(4-Methoxyphenyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1H-1,2,3-triazol-1-yl)sulfonyl)benzonitrile []

    • Compound Description: This compound belongs to a series of sulfonyl 1,2,3-triazolyl imidazoles synthesized as potential anticancer agents targeting the epidermal growth factor receptor (EGFR) []. It exhibits notable in vitro anticancer activity against human cancer cell lines MCF-7, MDA-MB-231, and A-549.

    -(4-Methoxyphenyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((4-nitrophenyl)sulfonyl)-1H-1,2,3-triazole []

    • Compound Description: Similar to the previous compound, this molecule is part of the sulfonyl 1,2,3-triazolyl imidazole group, synthesized and evaluated for EGFR targeting anticancer activity []. This compound displays in vitro anticancer activity against MCF-7, MDA-MB-231, and A-549 human cancer cell lines.

    -((4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)-5-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)sulfonyl)benzonitrile []

    • Compound Description: This compound is another sulfonyl 1,2,3-triazolyl imidazole derivative synthesized and evaluated as a potential EGFR targeting anticancer agent []. It shows in vitro anticancer activity against human cancer cell lines MCF-7, MDA-MB-231, and A-549.

    -((4-Chlorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole []

    • Compound Description: This compound, a sulfonyl 1,2,3-triazolyl imidazole derivative, was synthesized and tested as a potential EGFR targeting anticancer agent []. It displays more potent inhibitory activity against EGFR than the reference drug erlotinib, suggesting its potential as a more effective treatment option.

    -((4-Chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1H-1,2,3-triazole []

    • Compound Description: As a member of the sulfonyl 1,2,3-triazolyl imidazole series, this molecule was synthesized and investigated for EGFR targeting anticancer activity []. Notably, it exhibits greater potency in inhibiting EGFR compared to the reference drug erlotinib.

    (2E)-N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide []

    • Compound Description: This compound, a ring-substituted N-arylcinnamanilide, demonstrated significant antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 of 0.58 µM [].

    (2E)-N-[2,6-Dibromo-4-(trifluoromethyl) phenyl]-3-phenylprop-2-enamide []

    • Compound Description: This N-arylcinnamanilide derivative exhibited noteworthy antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, demonstrating an IC50 value within the range of 2.0 to 4.3 µM, comparable to the clinically used drug chloroquine [].

    (2E)-N-[4-Nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide []

    • Compound Description: This ring-substituted N-arylcinnamanilide derivative showed notable efficacy against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 value ranging from 2.0 to 4.3 µM, comparable to the efficacy of the clinically used drug chloroquine [].

    (2E)-N-(2-Bromo-5-fluorophenyl)-3-phenylprop-2-enamide []

    • Compound Description: This N-arylcinnamanilide analogue exhibited notable efficacy in inhibiting the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, demonstrating an IC50 value in the range of 2.0 to 4.3 µM, which is comparable to the clinically used drug chloroquine [].

    (2E)-3-Phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide []

    • Compound Description: This ring-substituted N-arylcinnamanilide analogue demonstrated potent antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 value within the range of 2.0 to 4.3 µM, comparable to the efficacy of the clinically used drug chloroquine [].

    -((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (Venetoclax, ABT-199) []

    • Compound Description: This compound is a B-cell lymphoma-2 (Bcl-2) protein inhibitor and is under clinical development for hematologic malignancy treatment []. Venetoclax undergoes extensive hepatic metabolism in humans, with oxidation of its dimethyl cyclohexenyl moiety being the primary metabolic pathway, followed by sulfation and/or nitro reduction.

    -[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27) []

    • Compound Description: This compound (M27) is a significant human metabolite of Venetoclax, formed via CYP3A4-mediated oxidation at the 6-position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring [].

    -(4-(4-Aminophenylsulfonyl)phenyl)-2-(4-chlorophenyl)-4-oxothiazolidin-5-yl)acetic acid (TD7) []

    • Compound Description: This compound, a 2,3-disubstituted thiazolidinone, was identified as the most potent agent in a study screening for anticancer activity against the human cervical cancer cell line (HeLa) []. It exhibited 74.85% cell inhibition at the highest tested concentration.

    -(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Compound 1) [, ]

    • Compound Description: This compound (Compound 1) acts as an inhibitor of anti-apoptotic proteins of the Bcl-2 family and is investigated for treating systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome [, ]. It exists in various crystalline forms, including free base anhydrate, free base hydrate, solvate, hydrochloride salt, and sulfate salt.

    -Amino-4-oxo-5-[(4-chlorophenyl)sulfanyl]pyrrolo[2,3-d]pyrimidine [, ]

    • Compound Description: This compound is a nonclassical antifolate inhibitor of thymidylate synthase (TS), showing more potent activity against human TS compared to PDDF (N-[4-[N-[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-N-prop- 2-ynylamino]benzoyl]-L-glutamic acid) and ZD1694 (N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N- methylamino]-2-thenoyl]-L-glutamic acid) [, ].

    -Amino-4-oxo-5-[(3',4'-dichlorophenyl)sulfanyl]pyrrolo[2,3-d]pyrimidine [, ]

    • Compound Description: This compound is a nonclassical antifolate inhibitor of thymidylate synthase (TS), exhibiting more potent activity against human TS compared to PDDF and ZD1694 [, ].

    -Amino-4-oxo-5-[(4-nitrophenyl)sulfanyl]pyrrolo[2,3-d]pyrimidine [, ]

    • Compound Description: This compound acts as a nonclassical antifolate inhibitor of TS. It shows significant potency against human TS, even surpassing PDDF and ZD1694 in its inhibitory effects [, ]. Additionally, this compound demonstrates comparable potency to PDDF in inhibiting the growth of the FaDu human squamous cell carcinoma cell line, with an EC50 of 1.5 µM.

    -[2-Aza-2-(2-chlorophenyl)vinyl]benzenesulfonamide (AD1) []

    • Compound Description: This compound is a Schiff base synthesized and evaluated for antibacterial activity against a panel of pathogenic bacterial strains, including E. coli, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, and Staphylococcus aureus [].

    -[2-Aza-2-(2-hydroxyphenyl)vinyl]benzenesulfonamide (AD2) []

    • Compound Description: This compound is a Schiff base synthesized and tested for its antibacterial activity against a panel of pathogenic bacterial strains, including E. coli, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, and Staphylococcus aureus [].

    [1-Aza-4-phenylbuta-1,3-dienyl]benzenesulfonamide (AD3) []

    • Compound Description: This compound, a Schiff base, was synthesized and investigated for its antibacterial activity against a range of pathogenic bacterial strains, including E. coli, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, and Staphylococcus aureus []. Among the tested compounds, AD3, particularly in combination with the solvent 1,4-dioxane, showed promising results, suggesting its potential as a lead compound for developing antibacterial agents.

    Properties

    CAS Number

    1025241-27-3

    Product Name

    (2E)-2-(4-chlorobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile

    IUPAC Name

    (E)-2-(4-chlorophenyl)sulfonyl-3-(5-nitro-2-pyridin-2-ylsulfanylphenyl)prop-2-enenitrile

    Molecular Formula

    C20H12ClN3O4S2

    Molecular Weight

    457.9

    InChI

    InChI=1S/C20H12ClN3O4S2/c21-15-4-7-17(8-5-15)30(27,28)18(13-22)12-14-11-16(24(25)26)6-9-19(14)29-20-3-1-2-10-23-20/h1-12H/b18-12+

    InChI Key

    QKLZMKOHJYNQJE-LDADJPATSA-N

    SMILES

    C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.